molecular formula C24H24ClFN4O B2936395 (4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326863-86-8

(4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2936395
CAS RN: 1326863-86-8
M. Wt: 438.93
InChI Key: VJLJRKMIZJTCTA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a piperazine ring, a fluoroquinoline group, and a pyrrolidinyl group. These groups are common in many pharmaceutical compounds and could potentially have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine ring might participate in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and fluoroquinoline groups might make the compound relatively non-polar and lipophilic, which could affect its solubility and distribution in the body .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the given compound, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, our compound of interest could potentially be synthesized and tested for its efficacy against a range of RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

Compounds with an indole nucleus have been found to possess anti-inflammatory activities . This suggests that our compound could be explored for its potential to reduce inflammation, which is a common pathological component of various diseases, including autoimmune disorders, cardiovascular diseases, and cancer.

Anticancer Potential

The structural complexity of the compound indicates a possibility for anticancer activity. Indole derivatives are known to bind with high affinity to multiple receptors, which can be beneficial in cancer treatment by inhibiting tumor growth and proliferation . Research could focus on synthesizing variants of this compound to screen for pharmacological activities against different cancer cell lines.

Neuroprotective and Anti-neuroinflammatory Effects

Pyrimidine and its derivatives, which are structurally related to the compound , have shown promise as neuroprotective and anti-neuroinflammatory agents . This opens up avenues for the compound to be evaluated for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in managing the aftermath of ischemic strokes and traumatic brain injuries.

Antimicrobial Activity

The indole scaffold is known for its broad-spectrum biological activities, including antimicrobial effects . This compound could be synthesized and assessed for its ability to combat various bacterial and fungal pathogens, which could lead to the development of new antibiotics or antifungal agents.

Anti-fibrosis Activity

Research on pyrimidine derivatives has also indicated their potential in anti-fibrosis activity . Given the structural relation, the compound could be investigated for its effectiveness in preventing or reducing fibrosis, which is a critical factor in chronic diseases affecting organs such as the liver, lungs, and heart.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many compounds with similar structures are used as pharmaceuticals and have a variety of mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further investigation of its synthesis, properties, and potential biological activities. This could include studies to determine its mechanism of action, toxicity, and potential uses as a pharmaceutical .

properties

IUPAC Name

[4-[4-(4-chlorophenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN4O/c25-17-3-6-19(7-4-17)28-11-13-29(14-12-28)23-20-15-18(26)5-8-22(20)27-16-21(23)24(31)30-9-1-2-10-30/h3-8,15-16H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJRKMIZJTCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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